![molecular formula C12H11NO3 B14340272 8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione CAS No. 93485-89-3](/img/structure/B14340272.png)
8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione is a heterocyclic compound that belongs to the class of pyranoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring fused with a pyran ring, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinolin-2-ones with benzene containing tributyltin (IV) chloride and sodium cyanoborohydride in the presence of azobisisobutyronitrile . This reaction proceeds to give the tetracyclic pyranoquinolin-7(8H)-ones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions at various positions on the quinoline and pyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents, such as bromine and chlorine, are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, some derivatives have been shown to inhibit Src kinase activity, which plays a role in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 9-Hydroxy-8,8-dimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one
- 9,10-Dihydroxy-8,8-dimethyl-2H,8H,9H,10H-pyrano[2,3-h]chromen-2-one
- 2-[(3R)-8,8-Dimethyl-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl]-5-hydroxyphenyl α-D-glucopyranoside
Uniqueness
8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione is unique due to its specific fusion of the quinoline and pyran rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
93485-89-3 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3,7,8,9-tetrahydro-2H-pyrano[2,3-f]quinoline-4,10-dione |
InChI |
InChI=1S/C12H11NO3/c14-9-4-6-16-12-7(9)1-2-8-11(12)10(15)3-5-13-8/h1-2,13H,3-6H2 |
InChI Key |
PPXFHJPQISHBMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1=O)C3=C(C=C2)C(=O)CCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


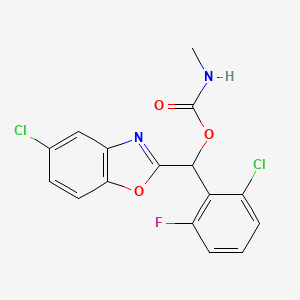
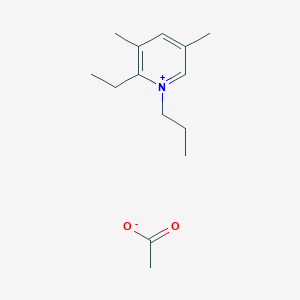
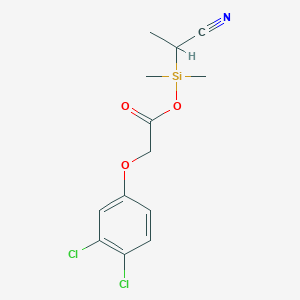
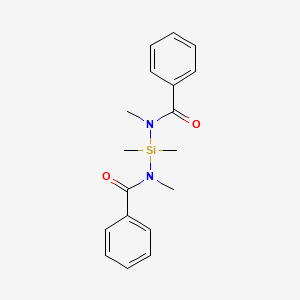

![Tributyl[(naphthalene-1-carbonyl)oxy]stannane](/img/structure/B14340221.png)
![2,2'-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14340230.png)

![2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene](/img/structure/B14340243.png)
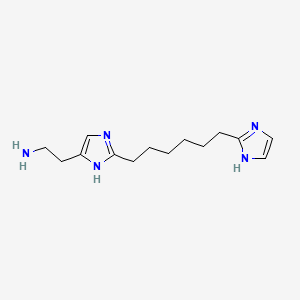

![3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine](/img/structure/B14340260.png)
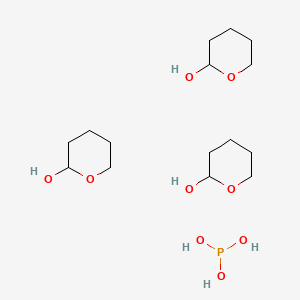
![Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]-](/img/structure/B14340265.png)
